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Compound of Interest

6-(Methylsulfonyl)-2-
Compound Name:
pyridinecarboxylic acid

Cat. No.: B1465153

An In-depth Technical Guide to 6-Methylsulfonylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-methylsulfonylpyridine-2-
carboxylic acid (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in
medicinal chemistry and agrochemical research. We delve into its core physical and chemical
properties, predicted spectroscopic characteristics, and key reactive traits. This guide is
designed to equip researchers and drug development professionals with the foundational
knowledge required for its effective handling, characterization, and strategic implementation in
synthesis. Included are detailed, best-practice protocols for experimental characterization and
a discussion of its applications, particularly as an intermediate in the development of kinase
inhibitors.[1]

Molecular Identity and Structure

6-Methylsulfonylpyridine-2-carboxylic acid, also known as 6-(methylsulfonyl)picolinic acid, is a
disubstituted pyridine derivative.[2] The presence of a carboxylic acid at the 2-position and a
strongly electron-withdrawing methylsulfonyl group at the 6-position defines its unique chemical
character. These functional groups are pivotal to its utility, influencing its solubility, reactivity,
and ability to form specific interactions in biological systems.[1]
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Nomenclature and Identifiers

Identifier Value Source

6-(methylsulfonyl)pyridine-2-

UPAC Name carboxylic acid

CAS Number 1186663-28-4 [2]
Molecular Formula C7H7NO4S [1][2]
Molecular Weight 201.20 g/mol [1112]

0=C(C1=NC(S(=0)
SMILES 2]
(C)=0)=CC=C1)0

OJRJIYLURULCELX-
InChlKey [3]
UHFFFAOYSA-N

Chemical Structure

The structure features a pyridine ring, which is an aromatic heterocycle. The carboxylic acid
and methylsulfonyl groups create an electron-deficient ring system, influencing the compound's
acidity and reactivity.

Caption: Structure of 6-methylsulfonylpyridine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both
chemical and biological systems. While experimental data for this specific molecule is sparse, a
combination of supplier information and computational predictions provides valuable insights.
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Property

Value | Prediction

Comments | Source

Appearance

White to off-white solid

Inferred from typical
appearance of similar organic
acids and supplier sales format

(by weight).

Melting Point

Not available

Experimental determination is

required for a definitive value.

Solubility

Not available

The polar carboxylic acid and
sulfonyl groups are expected
to confer solubility in polar
organic solvents (e.g., DMSO,
DMF, Methanol) and limited
solubility in aqueous solutions,
pH-dependent.[1]

pKa

Not available

Predicted to be a stronger acid
than picolinic acid (pKa ~5.2)
due to the strong electron-
withdrawing nature of the C6-

sulfonyl group.

LogP

0.1833 (Predicted)

Indicates a relatively

hydrophilic character.[2]

Topological Polar Surface Area

Suggests potential for good

(TPSA) 84.33 A? cell permeability.[2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 4 [2]
Rotatable Bonds 2 [2]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. Below is an
expert prediction of the key spectral features for this compound based on its functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Caption: Labeled atoms for NMR spectral assignment.
e 1H NMR (Predicted): (400 MHz, DMSO-de)

o 0 >13 ppm (s, 1H): The carboxylic acid proton (H_COOH) is expected to be a broad
singlet at a very downfield chemical shift, characteristic of acidic protons.[4]

o 9 8.0-8.5 ppm (m, 3H): The pyridine ring protons (H3, H4, H5) will appear in this aromatic
region. Due to the substitution pattern and electron-withdrawing groups, they will likely be
complex multiplets and significantly downfield.

o 0 ~3.4 ppm (s, 3H): The methyl protons of the sulfonyl group (H_CH3) are expected to be
a sharp singlet, deshielded by the adjacent sulfonyl group.

e 13C NMR (Predicted): (100 MHz, DMSO-de)
o O ~165 ppm: The carbonyl carbon of the carboxylic acid (C7) will be in this region.[4]

o 0 120-160 ppm: The five carbons of the pyridine ring (C2, C3, C4, C5, C6) will appear
here. The carbons directly attached to the nitrogen (C2, C6) and the sulfonyl group (C6)
will be the most deshielded.

o O ~44 ppm: The methyl carbon (C8) of the sulfonyl group is anticipated in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.

e 3300-2500 cm~1 (very broad): A prominent, very broad absorption characteristic of the O-H
stretch of a hydrogen-bonded carboxylic acid.[5][6]

e ~1710 cm™1 (strong, sharp): The C=0 (carbonyl) stretch of the carboxylic acid. Conjugation
with the pyridine ring may shift this slightly.[5]
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e ~1350 cm~t and ~1150 cm~! (strong): Two strong bands corresponding to the asymmetric
and symmetric S=0 stretches of the sulfonyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

o Electrospray lonization (ESI): In positive mode ESI-MS, the primary ion observed would be
the protonated molecule [M+H]* at m/z 202.0168. In negative mode, the deprotonated
molecule [M-H]~ at m/z 200.0023 would be dominant.[3]

o Key Fragmentation: A characteristic fragmentation for carboxylic acids is the loss of the
carboxyl group (-COOH), which would result in a fragment ion at m/z 156.[7] Further
fragmentation of the pyridine ring and sulfonyl group would also be expected.

Chemical Properties and Reactivity

The dual functionality of 6-methylsulfonylpyridine-2-carboxylic acid dictates its chemical
behavior.

Acidity and pKa

The primary acidic site is the carboxylic acid proton. Its acidity is significantly enhanced by the
inductive electron-withdrawing effects of two key features:

e The Pyridine Nitrogen: The electronegative nitrogen atom in the aromatic ring withdraws
electron density.

e The 6-Methylsulfonyl Group: The -SO2CHs group is one of the strongest electron-
withdrawing groups, substantially stabilizing the conjugate base (picolinate anion) through
induction.

This combined effect suggests the pKa of this compound is likely lower (more acidic) than that
of unsubstituted picolinic acid (pKa = 5.2) and potentially lower than benzoic acid (pKa = 4.2).
An accurate pKa value would need to be determined experimentally via titration.

Stability and Reactivity
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The compound is reported to be chemically stable under standard ambient conditions (room
temperature).[8] It should be stored in a tightly closed container in a dry environment.[1][2]

The reactivity is centered around its functional groups.

6-Methylsulfonylpyridine-2-carboxylic Acid

Ke¥ Reactive Sites

Reduction to Alcohol
(e.g., + LiAlHa4)

Carboxylic Acid (-COOH)

Acyl Chloride Formation
(e.g., + SOCl2)

Esterification
(e.g., + Alcohol, Acid Catalyst)

Amide Formation
(e.g., + Amine, Coupling Agent)

N-Oxidation

Click to download full resolution via product page
Caption: Reactivity map of the title compound.

» Carboxylic Acid Reactions: This is the most versatile site for synthetic transformations. It
readily undergoes:

o Amide bond formation: Reaction with amines using standard peptide coupling agents
(e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.

o Esterification: Reaction with alcohols under acidic conditions.

o Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCI2) or oxalyl
chloride creates a highly reactive acyl chloride intermediate, facilitating subsequent
nucleophilic acyl substitution.[9][10]

» Pyridine Ring Reactions: The ring is electron-deficient and generally deactivated towards
electrophilic aromatic substitution. Reactions such as N-oxidation are possible.

Applications in Research and Development

This molecule is primarily valued as a structural motif or building block in the synthesis of more
complex target molecules.
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» Pharmaceutical Synthesis: It is a key intermediate in the development of kinase inhibitors for
cancer therapy.[1] The pyridine nitrogen and carboxylic acid can act as crucial hydrogen
bond donors/acceptors or points of attachment, while the methylsulfonyl group can occupy
specific pockets in an enzyme's active site, enhancing binding affinity and selectivity.[1]

o Agrochemical Research: It is employed in designing novel pesticides. The polarity and
binding capabilities offered by its functional groups can be leveraged to improve the efficacy
and formulation stability of active ingredients.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from
closely related picolinic acids provide a strong basis for safe handling procedures.[8][11]

o Hazards: Assumed to cause serious eye damage and may be harmful if swallowed.[8] Fine
dust may form explosive mixtures with air. Avoid inhalation of dust and direct substance
contact.[8]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or
a face shield, and a lab coat.[8][11]

¢ Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generation of dust.
Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended by some
suppliers), and well-ventilated place.[1][2]

¢ Incompatible Materials: Avoid strong oxidizing agents, with which violent reactions are
possible.[8] Also avoid strong bases.[12]

Experimental Protocols for Characterization

The following section provides standardized, step-by-step methodologies for the physical and
spectroscopic characterization of a new batch of 6-methylsulfonylpyridine-2-carboxylic acid.
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Caption: General workflow for compound characterization.

Protocol: *H and **C NMR Spectroscopy

o Objective: To confirm the hydrogen and carbon framework of the molecule.
o Methodology:
o Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

o Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Rationale: DMSO-
ds is a polar aprotic solvent that effectively solubilizes the compound and minimizes the
exchange of the acidic carboxylic proton with the solvent.

o Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief
sonication may be used if necessary.
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o Acquire a *H NMR spectrum, ensuring a sufficient relaxation delay (e.g., d1 = 5 seconds)
to accurately integrate all protons, including the potentially broad COOH signal.

o Acquire a 13C NMR spectrum (e.g., using a PENDANT or DEPT sequence to aid in
distinguishing CH, CHz, and CHs carbons).

o Process the spectra, referencing to the residual DMSO solvent peak (*H = 2.50 ppm; 13C =
39.52 ppm).

Protocol: Fourier-Transform Infrared (FTIR)

Spectroscopy
¢ Objective: To identify the key functional groups (COOH, SO2CHs).

» Methodology (using Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab
soaked in isopropanol and allowing it to dry completely.

o Record a background spectrum of the empty ATR stage. Rationale: This step is crucial to
subtract atmospheric CO2 and Hz0 signals from the sample spectrum.

o Place a small amount (a few milligrams) of the solid compound onto the crystal, ensuring
complete coverage of the sampling area.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm™L,

[¢]

Clean the crystal thoroughly after analysis.

Protocol: Liquid Chromatography-Mass Spectrometry
(LC-MS)

» Objective: To confirm the molecular weight and assess the purity of the compound.
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o Methodology:
o Prepare a stock solution of the compound at ~1 mg/mL in methanol or DMSO.

o Dilute the stock solution to a final concentration of ~10 pg/mL using a mobile phase-like
solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid is
added to promote protonation for positive-ion ESI-MS.

o Inject a small volume (1-5 pL) onto a C18 reverse-phase HPLC column.

o Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with
0.1% formic acid).

o Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer
operating in both positive and negative ESI modes.

o Analyze the data: The chromatogram will indicate purity by the presence of a single major
peak, and the corresponding mass spectrum will confirm the molecular weight by showing
the [M+H]* and/or [M-H]~ ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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